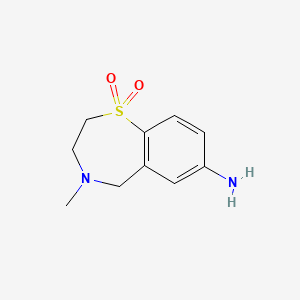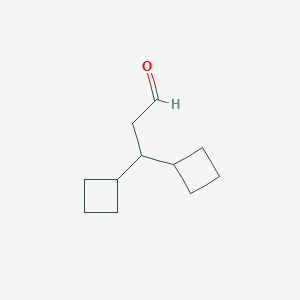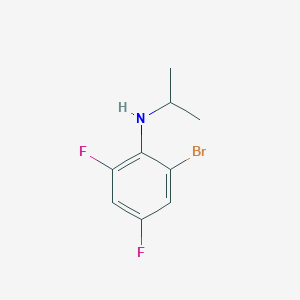
2-bromo-4,6-difluoro-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-difluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₀BrF₂N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the amino group is substituted with an isopropyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4,6-difluoro-N-(propan-2-yl)aniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,6-difluoroaniline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution of the hydrogen atoms with bromine and fluorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and precise control over reaction parameters is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-difluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include substituted aniline derivatives, biaryl compounds, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Bromo-4,6-difluoro-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4,6-difluoro-N-(propan-2-yl)aniline involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amino group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
2-Bromo-4,6-difluoroaniline: Similar structure but lacks the isopropyl group.
3-Bromo-2,4-difluoroaniline: Similar structure with different substitution pattern.
2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)aniline: Similar structure with additional functional groups.
Uniqueness: 2-Bromo-4,6-difluoro-N-(propan-2-yl)aniline is unique due to the presence of both bromine and fluorine atoms along with an isopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H10BrF2N |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
2-bromo-4,6-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10BrF2N/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5,13H,1-2H3 |
InChI Key |
YFENDDGSLYTEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



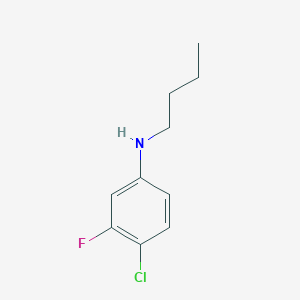

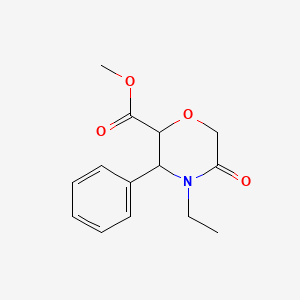
![2-[(4-Chlorophenoxy)methyl]pyrrolidine](/img/structure/B13260456.png)
![Spiro[2.4]heptane-4-carboxamide](/img/structure/B13260471.png)
![4-[(Pentylamino)methyl]benzonitrile](/img/structure/B13260481.png)

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B13260496.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile](/img/structure/B13260501.png)
